molecular formula C12H11NO2 B3213119 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester CAS No. 111168-53-7

2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Cat. No.: B3213119
CAS No.: 111168-53-7
M. Wt: 201.22 g/mol
InChI Key: VGUYJFPHWVNEQV-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is an organic compound with the molecular formula C12H11NO2 It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester typically involves the esterification of 3-(1H-indol-5-yl)-2-propenoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-(1H-indol-5-yl)-2-propenoic acid.

    Reduction: 3-(1H-indol-5-yl)-2-propenol.

    Substitution: 3-(1H-indol-5-yl)-2-propenoic acid derivatives with various substituents.

Scientific Research Applications

Chemistry: In chemistry, 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its indole moiety makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The indole structure is a common motif in many bioactive molecules, and modifications to the ester group can lead to compounds with improved pharmacokinetic properties.

Industry: In the materials science industry, this compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs). Its conjugated system allows for efficient charge transport, making it suitable for electronic applications.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

  • 2-Propenoic acid, 3-(2,3-dihydro-1-methyl-1H-indol-5-yl)-, methyl ester
  • 2-Propenoic acid, 3-(1H-indol-3-yl)-, methyl ester
  • 2-Propenoic acid, 3-(1H-indol-2-yl)-, methyl ester

Comparison: Compared to its analogs, 2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester is unique due to the position of the indole substitution. This positional difference can significantly impact its chemical reactivity and biological activity. For example, the 5-position substitution on the indole ring may enhance its binding affinity to certain biological targets, making it more effective in specific applications.

Properties

IUPAC Name

methyl (E)-3-(1H-indol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-12(14)5-3-9-2-4-11-10(8-9)6-7-13-11/h2-8,13H,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUYJFPHWVNEQV-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
Reactant of Route 3
Reactant of Route 3
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
Reactant of Route 4
Reactant of Route 4
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
Reactant of Route 5
Reactant of Route 5
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester
Reactant of Route 6
Reactant of Route 6
2-Propenoic acid, 3-(1H-indol-5-yl)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.